Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr
CAS No.: 186600-27-1
Cat. No.: VC0242598
Molecular Formula: C26H45N3O18
Molecular Weight: 687.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186600-27-1 |
|---|---|
| Molecular Formula | C26H45N3O18 |
| Molecular Weight | 687.6 g/mol |
| IUPAC Name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
| Standard InChI | InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)/t7-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19-,20+,21+,22-,24-,25+,26+/m1/s1 |
| SMILES | CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C |
| Canonical SMILES | CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C |
Introduction
Chemical Structure and Properties
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a branched oligosaccharide attached to the amino acid threonine. The compound features a complex structure with specific glycosidic linkages that determine its biological functionality. Its structural configuration consists of a galactose (Gal) residue linked via a beta(1-3) bond to N-acetylgalactosamine (GalNAc), which is further attached to threonine. Additionally, an N-acetylglucosamine (GlcNAc) residue branches from the GalNAc through a beta(1-6) linkage, creating the characteristic branched structure of this glycan.
Physical and Chemical Characteristics
The physical and chemical properties of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr are essential for understanding its behavior in biological systems and laboratory settings. This compound has specific attributes that define its interactions with other biomolecules and influence its stability under various conditions.
| Property | Value | Notes |
|---|---|---|
| CAS Number | 186600-27-1 | Registry identifier for chemical substances |
| Molecular Formula | C26H45N3O18 | Represents the elemental composition |
| Molecular Weight | 687.6 g/mol | Determines diffusion rates and membrane permeability |
| Physical State | Solid at room temperature | Affects storage and handling requirements |
| Solubility | Water-soluble | Important for biological activity and laboratory applications |
| Optical Rotation | Specific to glycosidic linkages | Influenced by the beta(1-3) and beta(1-6) bonds |
| Stability | Sensitive to acidic conditions | Glycosidic bonds can be hydrolyzed in strong acid |
These properties collectively contribute to the compound's behavior in biological systems and determine its applications in research contexts.
Biological Significance
Role in O-Glycan Biosynthesis
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr represents the core 2 structure in O-glycan biosynthesis, a critical process in protein modification. O-linked glycosylation begins with the attachment of GalNAc to serine or threonine residues in proteins, followed by the addition of other sugar residues through the action of specific glycosyltransferases. The biosynthesis of this particular structure involves two key enzymatic steps: first, the formation of the Gal beta(1-3)GalNAc core 1 structure, and subsequently, the addition of GlcNAc through a beta(1-6) linkage to the GalNAc residue .
The enzyme responsible for the critical branching step is UDP-GlcNAc:Gal beta 1-3GalNAc-R (GlcNAc to GalNAc) beta(1-6)-GlcNAc transferase (EC 2.4.1.102), also known as core 2 beta 6-GlcNAc-T. This enzyme plays a pivotal role in determining the final structure of O-glycans and, consequently, influences the biological properties of glycoproteins containing these modifications .
Importance in Cellular Processes
O-linked glycans containing the Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr structure are crucial for various cellular processes. These glycan structures can modulate protein function through several mechanisms:
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Protein Stability and Conformation: The presence of this glycan structure can protect proteins from proteolytic degradation and influence their three-dimensional conformation.
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Cell Signaling: These glycans can participate in receptor-ligand interactions, influencing signal transduction pathways.
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Cell Adhesion: The specific branched structure facilitates interactions with lectins and other glycan-binding proteins involved in cell-cell and cell-matrix adhesion.
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Immune Responses: Alterations in this glycan structure can affect immune recognition and modulate inflammatory responses.
The specific structure of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr suggests it could be involved in interactions with lectins or other proteins, influencing cellular processes in both normal and pathological conditions.
Enzymatic Interactions and Biosynthesis
Substrate Specificity Requirements
Detailed studies on the substrate specificity of these enzymes have provided insights into the structural requirements for the biosynthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr. Both core 2 beta 6-GlcNAc-T M and L enzymes have an absolute requirement for specific hydroxyl groups in their substrates:
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The 4- and 6-hydroxyls of N-acetylgalactosamine
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The 6-hydroxyl of galactose in the Gal beta 1-3GalNAc alpha-benzyl substrate
Similarly, alpha 3-sialyltransferase from human placenta and from Acute Myeloid Leukemia (AML) cells shows distinct specificity differences, although enzymes from both sources have an absolute requirement for the 3-hydroxyl of the galactose residue in Gal beta 1-3GalNAc alpha-Bn .
Association with Hematological Malignancies
Altered Expression in Leukemia
One of the most significant findings regarding Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr and related structures is their altered expression in hematological malignancies. Research has demonstrated that the enzymes involved in the biosynthesis of this compound show significantly increased activity in leukemic cells compared to normal cells .
Studies focusing on chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML) have shown that:
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The activity of CMP-NeuAc:Gal beta 1-3GalNAc alpha-R (sialic acid to galactose) alpha(2-3)-sialyltransferase (EC 2.4.99.4) is increased in leukocytes from patients with CML and AML.
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More importantly, UDP-GlcNAc:Gal beta 1-3GalNAc-R (GlcNAc to GalNAc) beta(1-6)-GlcNAc transferase (EC 2.4.1.102), which synthesizes the core 2 structure of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, is significantly elevated in CML (4-fold increase) and AML (18-fold increase) leukocytes relative to normal human granulocytes .
Implications for Disease Pathology
The altered expression of enzymes involved in the biosynthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr has important implications for understanding the pathology of leukemia and potentially developing diagnostic markers and therapeutic targets.
The increased activity of these enzymes leads to hypersialylation observed in leukemic leukocytes. This hypersialylation may be due to both the direct increase in sialyltransferase activity and changes in underlying O-glycan structures, particularly the increased formation of the core 2 structure represented by Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr .
These changes in glycosylation patterns may affect cell adhesion, migration, and immune recognition, potentially contributing to the pathogenesis of leukemia. The specific alterations in enzyme activities and glycan structures could serve as biomarkers for disease diagnosis and monitoring, as well as potential targets for therapeutic intervention .
Synthesis Methods and Challenges
Enzymatic Synthesis
The synthesis of complex oligosaccharides like Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr often utilizes enzymatic methods, leveraging the high specificity of glycosyltransferases. These enzymes can be engineered to enhance their synthetic capabilities while minimizing hydrolysis activity.
Enzymatic synthesis typically involves:
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The use of recombinant glycosyltransferases to catalyze the formation of specific glycosidic linkages
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Carefully controlled reaction conditions to optimize enzyme activity and stability
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Stepwise addition of sugar residues to build the complex branched structure
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Purification methods to isolate the desired product from reaction mixtures
Chemical Synthesis Approaches
Chemical synthesis provides an alternative approach to obtaining Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, although it presents significant challenges due to the need for stereo- and regioselective glycosylation reactions. Chemical synthesis typically involves:
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Preparation of appropriately protected monosaccharide building blocks
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Sequential glycosylation reactions to form the desired linkages
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Deprotection steps to reveal the final structure
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Extensive purification to obtain the pure compound
The complexity of the branched structure requires careful planning and execution of synthetic steps, making the production of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr challenging from a chemical synthesis perspective.
Research Applications and Future Directions
Diagnostic Applications
The altered expression of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr and related structures in leukemia suggests potential diagnostic applications. Detection of changes in this glycan structure or the enzymes involved in its biosynthesis could serve as biomarkers for disease diagnosis and monitoring .
Future Research Directions
Future research on Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is likely to focus on:
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Further characterization of its roles in normal physiology and disease pathology
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Development of more efficient methods for its synthesis and analysis
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Exploration of its potential as a therapeutic target or diagnostic marker
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Investigation of its interactions with lectins and other glycan-binding proteins
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Understanding how alterations in its structure affect cellular processes in various disease contexts
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